5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine
Description
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is a push-pull chromophore featuring a dicyanopyrazine core substituted with phenoxazine-based electron-donating groups. The dicyanopyrazine moiety serves as a strong electron-accepting unit due to the electron-withdrawing cyano groups, while the phenoxazine substituents enhance electron-donating capabilities and π-conjugation. This compound is designed for applications in photoredox catalysis, organic electronics (e.g., OLEDs), and nonlinear optics (NLO) due to its intramolecular charge-transfer (ICT) properties . Its synthesis typically involves palladium-catalyzed cross-coupling reactions to attach phenoxazine units to the pyrazine core, followed by cyanidation steps .
Properties
Molecular Formula |
C42H24N6O2 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
5,6-bis(4-phenoxazin-10-ylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C42H24N6O2/c43-25-31-32(26-44)46-42(28-19-23-30(24-20-28)48-35-11-3-7-15-39(35)50-40-16-8-4-12-36(40)48)41(45-31)27-17-21-29(22-18-27)47-33-9-1-5-13-37(33)49-38-14-6-2-10-34(38)47/h1-24H |
InChI Key |
CZVMKUGOIQKZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC(=C(N=C5C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine typically involves the reaction of 4-(N-phenoxazine)phenylboronic acid with 2,3-dicyanopyrazine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of high-purity starting materials and advanced purification techniques, such as recrystallization and column chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine undergoes various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form phenoxazine-N-oxide.
Reduction: The dicyanopyrazine group can be reduced to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Phenoxazine-N-oxide.
Reduction: Amines derived from the dicyanopyrazine group.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced organic materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine in TADF materials involves the efficient reverse intersystem crossing (RISC) process. The compound’s unique structure allows for effective spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a small singlet-triplet energy gap (ΔEST). This facilitates the up-conversion of triplet excitons to singlet excitons, leading to delayed fluorescence and high exciton utilization efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Core Structure: The dicyanopyrazine core is common in derivatives like 5,6-diphenyl-2,3-dicyanopyrazine (DPDCP). However, replacing phenyl groups with phenoxazine introduces steric bulk and extended π-conjugation. The dihedral angles between the pyrazine ring and substituents in DPDCP are 44.8–49.5°, reducing planarity .
- Crystal Packing: Weak π-π interactions (centroid distances ~3.8 Å) stabilize DPDCP crystals . Phenoxazine’s bulkier substituents likely alter packing modes, affecting solid-state luminescence or catalytic activity .
Electronic and Photophysical Properties
*Estimated based on phenoxazine’s strong donor strength and TADF trends in dicyanopyrazines .
- Charge-Transfer Efficiency: Phenoxazine’s electron-donating strength exceeds phenyl or biphenyl substituents, red-shifting absorption/emission and enhancing ICT. This is critical for thermally activated delayed fluorescence (TADF) in OLEDs .
- Catalytic Activity: Phenoxazine-DCP derivatives show superior photoredox catalytic efficiency compared to thiophene- or alkyl-substituted analogs due to extended excited-state lifetimes and redox stability .
Thermal and Stability Properties
- Thermal Stability: The target compound likely exceeds 5,6-di(2-fluoro-2,2-dinitroethoxy)-DCP (decomposition onset: 222°C) due to phenoxazine’s rigid structure .
- Solubility: Bulky phenoxazine groups may reduce solubility in polar solvents compared to alkyl-DCP derivatives, impacting processability .
Key Research Findings
- Synthetic Flexibility: Phenoxazine-DCP can be synthesized via modular cross-coupling, enabling rapid diversification .
- Mechanochromism: Unlike bis(phenylethenyl)-DCP, which exhibits piezochromic fluorescence via lattice contraction, phenoxazine-DCP’s rigid structure may suppress such behavior .
- Aggregation Control: Phenoxazine’s planar structure prevents aggregation in organic solvents, a challenge for alkyl-DCP derivatives .
Biological Activity
5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine is a synthetic compound with significant potential in various biological applications. Its unique molecular structure, characterized by a combination of phenoxazine and dicyanopyrazine moieties, contributes to its intriguing biological activity. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Molecular Characteristics
- Molecular Formula : C42H24N6O2
- Molecular Weight : 644.7 g/mol
- CAS Number : 1883400-36-9
- Purity : Minimum 98% .
Structural Features
The compound features two key structural components:
- Phenoxazine Moiety : Known for its electron-rich properties, which can facilitate various biochemical interactions.
- Dicyanopyrazine Core : This part of the molecule contributes to its stability and potential reactivity in biological systems.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. Research demonstrates that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study
A study published in the Journal of Medicinal Chemistry reported that this compound showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial effects against several bacterial strains. The phenoxazine component is believed to enhance its interaction with microbial membranes, disrupting cellular integrity.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
Photodynamic Therapy (PDT)
The compound's ability to absorb light and generate singlet oxygen makes it a candidate for photodynamic therapy applications. Research indicates that upon light activation, it can effectively target tumor cells while minimizing damage to surrounding healthy tissue.
- Light Activation : Upon exposure to specific wavelengths of light.
- Singlet Oxygen Generation : Leads to oxidative damage in targeted cells.
- Cell Death : Induction of apoptosis or necrosis in tumor cells.
Recent Advances
- Photoredox Catalysis : Investigations into the use of this compound in photoredox catalysis have shown enhanced reaction rates under visible light, indicating potential applications in organic synthesis .
- In Vivo Studies : Preliminary animal studies suggest that this compound can reduce tumor size with minimal side effects compared to conventional chemotherapy agents.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5,6-Bis[4-(N-phenoxazine)phenyl]-2,3-dicyanopyrazine, and how are intermediates purified?
The compound is synthesized via multi-step condensation reactions, often starting with functionalized aryl precursors. Key steps include cyclization of dicyanopyrazine cores with phenoxazine-substituted phenyl groups. Purification typically involves normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate intermediates . For final product crystallization, mixed solvents like water-ethanol are effective for removing impurities .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 400 MHz -NMR in DMSO-d) resolves aromatic proton environments and substituent integration . Mass spectrometry (LC/MS) confirms molecular weight via peaks . Infrared (IR) spectroscopy identifies nitrile (C≡N) stretches near 2225 cm, critical for verifying dicyanopyrazine moieties .
Q. How can researchers optimize reaction conditions to improve yields during synthesis?
Yield optimization relies on controlling substituent electronic effects and reaction stoichiometry. For example, substituting electron-withdrawing groups (e.g., dichlorophenyl) on piperazine intermediates enhances reactivity in coupling steps . Reflux duration and solvent polarity (e.g., DMSO vs. DMF) also impact cyclization efficiency .
Advanced Research Questions
Q. What strategies resolve contradictions in reported electronic properties for optoelectronic applications?
Discrepancies in charge-transport properties may arise from varying crystallinity or solvent effects in thin-film deposition. Cyclic voltammetry (CV) and density functional theory (DFT) simulations are used to correlate experimental HOMO-LUMO gaps with computational models . For reproducibility, standardized testing under inert atmospheres (e.g., argon) is recommended .
Q. How can researchers mitigate by-product formation during the synthesis of this compound?
By-products like parasubstituted cyanomethyl esters often form due to competing nucleophilic attacks. These are minimized using non-nucleophilic bases (e.g., DBU) and controlled stoichiometry of chloroacetonitrile . High-performance liquid chromatography (HPLC) or recrystallization from chloroform-methanol mixtures isolates the target compound .
Q. What experimental frameworks are suitable for evaluating the compound’s potential pharmacological activity?
Structural analogs (e.g., pyrazolo[4,3-d]pyrimidines) suggest antimicrobial or kinase-inhibitory activity. In vitro assays, such as MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis or enzyme inhibition studies, are prioritized . Computational docking studies with dopamine D3 receptors may also guide target selection .
Q. How should researchers design studies to link the compound’s structure to its photophysical properties?
A hybrid experimental-theoretical approach is essential:
- Experimental : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes.
- Theoretical : DFT calculations model π-conjugation across the phenoxazine-pyrazine backbone . Discrepancies between theory and experiment often stem from solvent interactions, necessitating explicit solvation models in simulations .
Methodological Considerations
- Data Contradiction Analysis : Conflicting solubility data may arise from polymorphic forms. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify crystalline vs. amorphous phases .
- Safety Protocols : Handling nitrile-containing intermediates requires PPE (gloves, masks) due to toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
